
TCV-309 chloride
Übersicht
Beschreibung
TCV-309 (chloride) is a potent and specific antagonist of platelet activating factor. It is known for its ability to inhibit platelet aggregation induced by platelet activating factor in both rabbit and human platelets. This compound has shown beneficial effects in conditions such as anaphylactic shock and endotoxin-induced hypotension .
Vorbereitungsmethoden
The synthesis of TCV-309 (chloride) involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and not widely disclosed in public literature. Industrial production methods typically involve large-scale synthesis with stringent quality control measures to ensure high purity and efficacy .
Analyse Chemischer Reaktionen
TCV-309 (Chlorid) unterliegt in erster Linie Reaktionen, die typisch für organische Verbindungen sind, die funktionelle Gruppen wie Amide und aromatische Ringe enthalten. Es kann an folgenden Reaktionen teilnehmen:
Substitutionsreaktionen: Gängige Reagenzien sind Halogenierungsmittel und Nukleophile.
Oxidations- und Reduktionsreaktionen: Diese Reaktionen sind weniger häufig, können aber unter bestimmten Bedingungen auftreten.
Hydrolyse: In Gegenwart von Wasser oder wässrigen Lösungen kann TCV-309 (Chlorid) zu seinen Bestandteilen hydrolysieren.
Die Hauptprodukte, die bei diesen Reaktionen entstehen, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden .
Wissenschaftliche Forschungsanwendungen
Pharmacological Profile
TCV-309 chloride has demonstrated efficacy in inhibiting PAF-induced platelet aggregation and has been shown to have beneficial effects in various animal models of shock and inflammation. The compound exhibits IC50 values indicating its potency in inhibiting PAF binding to platelets, with values of 33 nM for rabbit platelets and 58 nM for human platelets .
Key Pharmacological Effects
- Platelet Aggregation Inhibition : this compound effectively inhibits PAF-induced aggregation in both rabbit and human platelets.
- Hypotension Reversal : In rodent models, this compound has been shown to reverse hypotension induced by PAF and endotoxin with effective doses (ED50) ranging from 1.2 to 3.3 micrograms/kg .
- Cytokine Modulation : It significantly reduces the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 during endotoxemia, indicating its potential role in modulating inflammatory responses .
Anaphylactic Shock
This compound has been studied for its protective effects against anaphylactic shock, where it was found to significantly reduce mortality rates in animal models. The compound's ability to inhibit PAF-mediated pathways suggests its utility in managing severe allergic reactions .
Sepsis
In studies involving endotoxemia, this compound was administered to chimpanzees and demonstrated a marked reduction in cytokine levels compared to controls, indicating its potential as a therapeutic agent in sepsis management .
Renal Transplantation
Research has shown that this compound improves the function of renal grafts subjected to warm ischemia prior to transplantation. In a study involving rat models, administration of TCV-309 resulted in significantly lower myeloperoxidase activity (a marker for neutrophil infiltration) compared to controls, suggesting reduced postischemic injury .
Table 1: Summary of Pharmacological Effects of this compound
Application Area | Effect Observed | ED50 (µg/kg) | IC50 (nM) |
---|---|---|---|
Platelet Aggregation | Inhibition of PAF-induced aggregation | - | 33 (rabbit), 58 (human) |
Hypotension Reversal | Reversal of PAF-induced hypotension | 3.3 | - |
Cytokine Release | Reduction in TNF-alpha levels | - | - |
Anaphylactic Shock | Mortality reduction | - | - |
Renal Transplantation | Improved graft function | - | - |
Case Study 1: Anaphylactic Shock
In a controlled experiment, rats treated with this compound prior to inducing anaphylaxis showed a significant reduction in mortality compared to untreated controls. This highlights the compound's potential as a therapeutic intervention during severe allergic reactions.
Case Study 2: Endotoxemia
In chimpanzee models, administration of this compound during endotoxin exposure led to a significant decrease in peak TNF concentrations, demonstrating its capacity to modulate inflammatory responses effectively and potentially improve survival outcomes in sepsis .
Wirkmechanismus
TCV-309 (chloride) exerts its effects by specifically inhibiting the binding of platelet activating factor to its receptor on platelets. This inhibition prevents the aggregation of platelets, which is a critical step in the formation of blood clots. The molecular targets involved include the platelet activating factor receptor and associated signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Zu den ähnlichen Verbindungen von TCV-309 (Chlorid) gehören andere Antagonisten des Plättchen-aktivierenden Faktors wie:
- WEB 2086
- BN 52021
- CV 6209
TCV-309 (Chlorid) ist aufgrund seiner hohen Spezifität und Potenz bei der Hemmung der durch den Plättchen-aktivierenden Faktor induzierten Plättchenaggregation einzigartig. Es hat in verschiedenen experimentellen Modellen eine überlegene Wirksamkeit gegenüber anderen Antagonisten gezeigt .
Biologische Aktivität
TCV-309 chloride, a potent and selective antagonist of platelet-activating factor (PAF), has garnered attention for its significant biological activity in various pathological conditions, particularly in shock and inflammatory responses. This article delves into the compound's pharmacological effects, clinical applications, and research findings, supported by data tables and case studies.
Overview of this compound
Chemical Structure and Properties
- Chemical Name : this compound
- Molecular Formula : C30H34BrClN4O4
- Molecular Weight : 629.97 g/mol
- CAS Number : 121494-09-5
TCV-309 functions primarily as a PAF antagonist, inhibiting the actions of PAF, which is known to play a critical role in inflammation, thrombosis, and anaphylaxis.
TCV-309 exerts its effects by binding to PAF receptors on platelets and other cells, thereby inhibiting PAF-induced aggregation and subsequent inflammatory responses. The compound has demonstrated high potency with IC50 values ranging from 27 to 58 nM across different species, indicating its effectiveness in blocking PAF activity in vitro .
In Animal Models
- Protection Against Shock
- Effects on Disseminated Intravascular Coagulation (DIC)
Parameter | Control Group | TCV-309 Treated Group |
---|---|---|
Platelet Count | Decreased | Ameliorated |
Plasma Fibrinogen | Decreased | Ameliorated |
Prothrombin Time (PT) | Prolonged | Normalized |
Activated Partial Thromboplastin Time (APTT) | Prolonged | Normalized |
Clinical Studies
A double-blind, randomized controlled trial evaluated the efficacy of TCV-309 in patients with septic shock. Key findings include:
- Patient Demographics : 98 patients with severe systemic inflammatory response syndrome (SIRS) were analyzed.
- Treatment Protocol : Patients received 1.0 mg/kg of TCV-309 or placebo intravenously twice daily for 14 days.
Outcome Measure | Placebo Group (%) | TCV-309 Group (%) |
---|---|---|
Overall Survival at Day 56 | 41.7 | 51.0 |
Mean Percentage of Failed Organs | 25.1 | 11.9 |
Recovery from Shock after Day 14 | 9/29 | 2/32 |
Despite no significant difference in overall mortality rates between groups (P = 0.47), TCV-309 treatment resulted in a statistically significant reduction in organ dysfunction (P = 0.04) and improved recovery rates from shock .
Safety Profile
The safety assessment indicated no significant difference in adverse events between the TCV-309 group and placebo, suggesting a favorable safety profile for clinical use .
Eigenschaften
IUPAC Name |
2-[3-(N-(5-bromo-1-propylpyridin-1-ium-3-carbonyl)anilino)propanoylamino]ethyl 3,4-dihydro-1H-isoquinoline-2-carboxylate;chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H33BrN4O4.ClH/c1-2-15-33-20-25(19-26(31)22-33)29(37)35(27-10-4-3-5-11-27)17-13-28(36)32-14-18-39-30(38)34-16-12-23-8-6-7-9-24(23)21-34;/h3-11,19-20,22H,2,12-18,21H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBWMSZWQSYEBPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC[N+]1=CC(=CC(=C1)Br)C(=O)N(CCC(=O)NCCOC(=O)N2CCC3=CC=CC=C3C2)C4=CC=CC=C4.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H34BrClN4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
630.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.